molecular formula C16H20FN7S2 B3649168 {4-amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl 4-methylpiperazine-1-carbodithioate

{4-amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl 4-methylpiperazine-1-carbodithioate

Cat. No.: B3649168
M. Wt: 393.5 g/mol
InChI Key: YBPFGQOUIFXUKD-UHFFFAOYSA-N
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Description

{4-amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl 4-methylpiperazine-1-carbodithioate is a complex organic compound with a unique structure that combines a triazine ring, a fluorophenyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl 4-methylpiperazine-1-carbodithioate typically involves multiple steps. One common route starts with the preparation of the triazine core, followed by the introduction of the fluorophenyl group and the piperazine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

{4-amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl 4-methylpiperazine-1-carbodithioate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the triazine ring or the piperazine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, and ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

{4-amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl 4-methylpiperazine-1-carbodithioate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of {4-amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl 4-methylpiperazine-1-carbodithioate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets {4-amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl 4-methylpiperazine-1-carbodithioate apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[4-amino-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]methyl 4-methylpiperazine-1-carbodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN7S2/c1-23-6-8-24(9-7-23)16(25)26-10-13-20-14(18)22-15(21-13)19-12-4-2-11(17)3-5-12/h2-5H,6-10H2,1H3,(H3,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPFGQOUIFXUKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=S)SCC2=NC(=NC(=N2)NC3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{4-amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl 4-methylpiperazine-1-carbodithioate
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{4-amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl 4-methylpiperazine-1-carbodithioate
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{4-amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl 4-methylpiperazine-1-carbodithioate
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{4-amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl 4-methylpiperazine-1-carbodithioate
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{4-amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl 4-methylpiperazine-1-carbodithioate
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{4-amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl 4-methylpiperazine-1-carbodithioate

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